molecular formula C18H13Cl2NO4S3 B5467150 (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5467150
M. Wt: 474.4 g/mol
InChI Key: RWBSKTKSSIZQDB-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process starts with the preparation of the core thiazolidinone structure, followed by the introduction of the furan and dichlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar dichlorophenyl groups but lack the complex thiazolidinone structure.

    Furylmethylenes: Compounds with furan rings and methylene linkages, but without the additional functional groups present in the thiazolidinone compound.

Uniqueness

The uniqueness of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its combination of multiple functional groups, which allows for diverse chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S3/c19-10-1-3-13(14(20)7-10)15-4-2-12(25-15)8-16-17(22)21(18(26)27-16)11-5-6-28(23,24)9-11/h1-4,7-8,11H,5-6,9H2/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBSKTKSSIZQDB-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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